molecular formula C20H14FN3O3 B2506647 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 899758-25-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2506647
CAS No.: 899758-25-9
M. Wt: 363.348
InChI Key: JTZPEJDYDMVBBL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide (CAS 899969-67-6) is a synthetic organic compound with a molecular formula of C20H13BrFN3O3 and a molecular weight of 442.2 g/mol . This hybrid molecule is of significant interest in medicinal chemistry and antimicrobial research, featuring a quinazolin-4-one core linked to a furan carboxamide group . The structural combination of the quinazolinone and furan rings is a recognized strategy in drug discovery, as both heterocycles are associated with diverse biological activities . Quinazolinone derivatives, in particular, are a well-established class of nitrogen-containing heterocycles known to exhibit potent antifungal, antibacterial, and other pharmacological properties . Compounds with this specific scaffold are valuable for investigating novel mechanisms of action against resistant microbial strains . Preliminary research on structurally similar molecules indicates potential for significant in vitro antimicrobial and antimycobacterial activity, making this compound a crucial tool for probing new biological pathways and supporting the development of new therapeutic agents . Application Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPEJDYDMVBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C23H15F4N3O2
  • Molecular Weight : 441.4 g/mol

The chemical structure features a quinazolinone moiety, which is known for its pharmacological properties, including antibacterial and antifungal activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways that affect cell growth and proliferation.

Antibacterial Activity

Research has demonstrated that compounds containing the quinazolinone structure exhibit notable antibacterial properties. In particular, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could be developed into a potential therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against various fungal strains, such as Candida albicans and Fusarium oxysporum. The MIC values indicate moderate to strong antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Drug Discoveries & Therapeutics highlighted the antimicrobial efficacy of quinazolinone derivatives, including those structurally similar to this compound. The study reported significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Research has indicated that the mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival . This suggests potential applications in developing new antibiotics.
  • Therapeutic Applications : Ongoing studies are exploring the compound's role in cancer therapy due to its ability to modulate signaling pathways associated with tumor growth and metastasis . The quinazolinone scaffold is recognized for its anticancer properties, making this compound a candidate for further investigation in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
This compound Likely C₉H₁₃F₂N₃O₃* ~381.3* - 2-Fluoro substituent on phenyl
- Furan-2-carboxamide
- 2-methyl-4-oxoquinazolinone
Enhanced target binding due to fluorine; moderate solubility from polar carboxamide group.
5-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide C₂₀H₁₃BrFN₃O₃ 442.2 - Bromine substitution on furan
- Same quinazolinone core
Increased lipophilicity; potential for stronger target interaction but reduced solubility.
2-(4-Ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide C₂₅H₂₂FN₃O₃ 431.5 - Ethoxyphenyl acetamide linker
- No furan group
Altered hydrogen-bonding capacity; possible improved pharmacokinetics.
5-Bromo-N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide C₁₆H₁₃BrFN₃O₃ 394.19 - Ethyl linker between quinazolinone and furan
- 6-Fluoro substitution on quinazolinone
Shorter chain may reduce steric hindrance; fluorine position affects electronic properties.

Note: The molecular formula and weight of the target compound are estimated based on structural analogs.

Key Observations:

Substituent Effects: Halogenation (F, Br) at specific positions modulates electronic properties and binding affinity. The ethoxyphenyl group in the acetamide analog (C₂₅H₂₂FN₃O₃) introduces a bulkier substituent, which may alter target selectivity compared to the furan-based compounds .

Quinazolinone Core Variations: The 6-fluoro substitution on the quinazolinone core (C₁₆H₁₃BrFN₃O₃) may influence hydrogen-bonding patterns with enzymatic targets, such as ATP-binding pockets in kinases .

Research Findings and Hypotheses

While direct bioactivity data for the target compound are absent in the provided evidence, insights from structural analogs suggest:

  • Kinase Inhibition: The quinazolinone core is prevalent in kinase inhibitors (e.g., EGFR inhibitors). Fluorine and bromine substituents could enhance binding to hydrophobic kinase pockets .
  • Solubility Challenges : Brominated analogs (e.g., C₂₀H₁₃BrFN₃O₃) may face solubility issues, necessitating formulation optimizations for in vivo applications .
  • Synthetic Accessibility : The furan-2-carboxamide group is synthetically straightforward to modify, enabling rapid SAR studies .

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